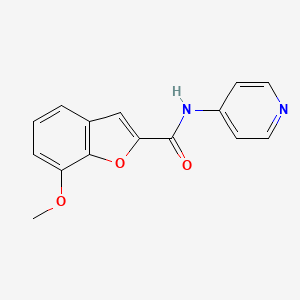

7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide, also known as PBF-509, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Inhibition of FAAH has been shown to increase levels of endocannabinoids, which can have various physiological and biochemical effects.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

- The compound serves as a precursor in the synthesis of novel heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, and oxadiazepines, demonstrating anti-inflammatory and analgesic properties. These compounds have shown significant COX-2 inhibitory activity, comparable to standard drugs like sodium diclofenac, highlighting their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neuroprotective and Antioxidant Activities

- A series of "7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide" derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. Some derivatives showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited potent ROS scavenging and antioxidant activities. These findings suggest their potential application in treating neurodegenerative diseases (Cho et al., 2015).

Structural and Theoretical Studies

- The structural features of a closely related compound, "7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine," were determined through X-ray diffraction and FT-IR spectroscopy. Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), provided insights into the molecular structure and potential interactions, contributing to the understanding of its chemical behavior and potential biological activities (Gumus et al., 2018).

Antimicrobial Activity

- Novel pyridine derivatives, including those related to the structure of "7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide," were synthesized and assessed for their antimicrobial activities. These compounds showed variable and modest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the enzyme mat2a . MAT2A plays a crucial role in facilitating the growth of hepatoma cells .

Mode of Action

It can be inferred that the compound may interact with its target, potentially inhibiting the activity of the enzyme mat2a . This inhibition could lead to a suppression of growth and induction of apoptosis in hepatoma cells .

Biochemical Pathways

MAT2A is involved in the synthesis of S-adenosyl methionine (SAM), a crucial molecule in the methionine cycle .

Result of Action

Based on the potential inhibition of mat2a, it can be inferred that the compound may suppress growth and induce apoptosis in hepatoma cells .

Propriétés

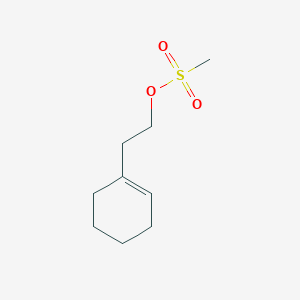

IUPAC Name |

7-methoxy-N-pyridin-4-yl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-19-12-4-2-3-10-9-13(20-14(10)12)15(18)17-11-5-7-16-8-6-11/h2-9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEBIIFNUKKFGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2953607.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2953608.png)

![2-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953609.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2953611.png)

![7-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2953612.png)

![Ethyl 4-(3,4-difluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2953613.png)

![2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid](/img/structure/B2953620.png)

![[(6-methylpyridin-2-yl)methyl][(1-phenyl-1H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2953628.png)

![2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2953629.png)